molecular formula C11H8O5 B1615489 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 35924-44-8

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1615489
CAS RN: 35924-44-8
M. Wt: 220.18 g/mol
InChI Key: XIQQAIQZABTSNZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the linear formula C11H8O5 . It has a molecular weight of 220.18 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H8O5 . The InChI code for this compound is 1S/C11H8O5/c1-15-7-2-3-9-6 (4-7)5-8 (10 (12)13)11 (14)16-9/h2-5H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.18 .

Scientific Research Applications

Synthesis and Fluorescence Properties

  • 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and its derivatives have been studied for their synthesis and fluorescence properties. For example, compounds synthesized using this acid as a precursor exhibited excellent fluorescence in both ethanol solution and solid state, indicating potential applications in molecular recognition and fluorescence-based assays (Shi, Liang, & Zhang, 2017).

Antibacterial and Antifungal Agents

  • Derivatives of this compound have been synthesized and shown to have potential as antibacterial and antifungal agents. This highlights its utility in the development of new therapeutic compounds (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Crystal Structure Analysis

  • The crystal structure of this compound has been extensively studied, providing valuable information on its molecular arrangement and interactions. This knowledge is crucial for understanding its chemical behavior and potential applications in various fields (Li, Wang, Son, Wang, & Wang, 2010).

Synthesis of New Oxadiazole Derivatives

  • Novel oxadiazole derivatives containing 2H-chromen-2-one moiety have been synthesized using this compound as a precursor. These derivatives have potential applications in pharmaceutical and medicinal chemistry (Mahesh et al., 2022).

Targeting Orphan G Protein-Coupled Receptor GPR35

  • Certain derivatives of this compound have been identified as potent agonists for the orphan G protein-coupled receptor GPR35. This suggests its potential role in developing new therapeutic targets for diseases related to this receptor (Thimm, Funke, Meyer, & Müller, 2013).

Cytotoxic Constituents in Medical Research

  • Compounds derived from this compound have been isolated and evaluated for cytotoxic effects against various cancer cell lines. This indicates its potential application in cancer research and drug development (Jiang et al., 2014).

GPR35 Agonists for Potential Drug Targets

  • This compound derivatives have been identified as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. These agonists are crucial for understanding the receptor's physiological role and potential as a drug target (Funke, Thimm, Schiedel, & Müller, 2013).

Rapid Synthesis Methods

Antiproliferative Potential in Cancer Research

  • Several derivatives of this compound have demonstrated antiproliferative activities against human non-small cell lung cancer cell lines. This suggests its potential application in developing new anticancer agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQQAIQZABTSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351856
Record name 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35924-44-8
Record name 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-methoxy-salicylaldehyde (211.1 mg, 1.39 mmol) and Meldrum's acid (200 mg, 1.39 mmol) were combined in H2O (2 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 241.1 mg of 6-methoxy-3-carboxy-coumarin in a 79% yield.
Quantity
211.1 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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